![molecular formula C7H14ClNO2 B1448699 2-Ethylpyrrolidine-3-carboxylic acid hydrochloride CAS No. 1803595-54-1](/img/structure/B1448699.png)
2-Ethylpyrrolidine-3-carboxylic acid hydrochloride
Overview
Description
Synthesis Analysis
Pyrrolidine compounds can be synthesized through various methods. One method involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . For instance, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed .Scientific Research Applications
Pharmaceutical Synthesis
2-Ethylpyrrolidine-3-carboxylic acid hydrochloride serves as a building block in the synthesis of various pharmaceutical compounds. Its pyrrolidine ring is a common feature in many biologically active molecules, particularly those used in drug discovery . The compound’s structure allows for efficient exploration of pharmacophore space due to its sp3 hybridization, contributing to the stereochemistry of the molecule and enhancing three-dimensional coverage .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the design of new drugs with diverse biological profiles. The stereogenicity of the pyrrolidine ring’s carbons means that different stereoisomers can lead to different biological activities, which is crucial for the development of enantioselective drug candidates .
Bioactive Compound Development
The pyrrolidine scaffold, to which 2-Ethylpyrrolidine-3-carboxylic acid hydrochloride belongs, is instrumental in developing target-selective bioactive compounds. These include potential treatments for diseases such as cancer, bacterial infections, and central nervous system disorders .
Stereochemical Studies
Due to the stereogenic nature of the pyrrolidine ring, 2-Ethylpyrrolidine-3-carboxylic acid hydrochloride is valuable in stereochemical studies. Researchers can investigate the influence of steric factors on biological activity and understand the structure-activity relationship (SAR) of related compounds .
Chemical Research
This compound is also used in chemical research to study the physicochemical parameters of pyrrolidine and its derivatives. Comparing these parameters with those of other cyclic compounds like aromatic pyrrole and cyclopentane can yield insights into their reactivity and interactions .
Synthetic Strategy Development
The compound is used to develop synthetic strategies, either by constructing the pyrrolidine ring from different cyclic or acyclic precursors or by functionalizing preformed pyrrolidine rings, such as proline derivatives .
Safety and Handling Research
Given its chemical nature, research into the safe handling and storage of 2-Ethylpyrrolidine-3-carboxylic acid hydrochloride is crucial. This includes understanding its reactivity, potential hazards, and the development of appropriate safety protocols .
Analytical Chemistry
In analytical chemistry, 2-Ethylpyrrolidine-3-carboxylic acid hydrochloride can be used as a standard or reference compound in various chromatographic and spectroscopic methods, aiding in the identification and quantification of similar structures in complex mixtures .
properties
IUPAC Name |
2-ethylpyrrolidine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-6-5(7(9)10)3-4-8-6;/h5-6,8H,2-4H2,1H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAAGWBFKNVZHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCN1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylpyrrolidine-3-carboxylic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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